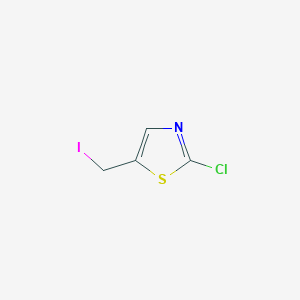

2-Chloro-5-(iodomethyl)thiazole

Description

Properties

Molecular Formula |

C4H3ClINS |

|---|---|

Molecular Weight |

259.50 g/mol |

IUPAC Name |

2-chloro-5-(iodomethyl)-1,3-thiazole |

InChI |

InChI=1S/C4H3ClINS/c5-4-7-2-3(1-6)8-4/h2H,1H2 |

InChI Key |

RHWVXAOTBJLWPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)Cl)CI |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-chloro-5-(iodomethyl)thiazole with its analogs:

Key Observations:

- The trifluoromethylphenyl substituent in the latter compound enhances lipophilicity, a trait critical for blood-brain barrier penetration in drug design .

Anticancer Activity:

- 2-Chloro-5-chloromethylthiazole derivatives have shown moderate anticancer activity (up to 48% inhibition in cell lines like A-549) when functionalized with amide groups . The iodomethyl variant’s larger substituent may improve binding affinity but requires empirical validation.

- 2-Phenyl-4-trifluoromethyl thiazoles demonstrate superior matrix metalloproteinase (MMP-2) inhibition, reducing infarct size in cardiac injury models .

Antimicrobial and Anti-biofilm Activity:

- Thiazoles with halogenated substituents (e.g., chloro, bromo) exhibit potent anti-MRSA activity, with some resensitizing VRSA to vancomycin . The iodine atom’s electronegativity may enhance bacterial membrane disruption.

Preparation Methods

Chlorination of Allyl Isothiocyanate Derivatives

Patents describe the reaction of allyl isothiocyanate (CH₂=CH–CH₂–NCS) with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The process involves two stages:

-

Initial Chlorination : At temperatures between -10°C to 40°C , allyl isothiocyanate reacts with sulfuryl chloride to form a sulfenyl chloride intermediate.

-

Cyclization : Heating the intermediate to 30–100°C induces cyclization, yielding CCT. Isolation via distillation or crystallization achieves purities >95%.

Key Data :

Thiourea-Mediated Cyclization

Patent outlines an alternative using 1,3-dichloropropene and thiourea. The reaction proceeds via a thiazolidine intermediate, which is subsequently chlorinated using Sandmeyer conditions (NaNO₂/HCl). This method avoids volatile reagents but requires careful pH control to minimize by-products.

Acetalization-Thiocyanate Route

A multistep approach in Patent involves acetalization of 2,3-dichloropropanal with alcohols (e.g., ethanol), followed by thiocyanate addition and acid hydrolysis. This method offers high regioselectivity but demands rigorous solvent management.

Halide Exchange: Conversion of CCT to 2-Chloro-5-(iodomethyl)thiazole

The chloromethyl group in CCT undergoes nucleophilic substitution with iodide ions. This SN2 reaction is driven by the use of sodium iodide (NaI) in polar aprotic solvents like acetone, as detailed in6.

Reaction Mechanism and Optimization

-

Mechanism : Iodide ions displace chloride in a backside attack, inverting the configuration at the methyl carbon. The reaction is facilitated by the precipitation of NaCl, which shifts equilibrium toward product formation6.

-

Conditions :

-

Solvent : Acetone (optimal for NaI solubility and low bromide/chloride solubility).

-

Temperature : 50–70°C to accelerate kinetics without promoting side reactions.

-

Molar Ratio : 1.2–1.5 equivalents of NaI to ensure complete conversion6.

-

Data Table :

| Parameter | Value | Source |

|---|---|---|

| Yield | 88–92% | 6 |

| Reaction Time | 4–6 hours | 6 |

| Purity (HPLC) | ≥98% | 6 |

Challenges and Mitigation

-

By-Products : Residual chloride or di-iodinated species may form if excess NaI is used.

-

Purification : Recrystallization from ethanol/water mixtures removes impurities6.

Direct Synthesis via Iodomethylation

Emerging approaches bypass CCT by introducing iodomethyl groups earlier in the synthesis. For example, Patent hints at the use of iodomethyl-thiazole precursors, though details are sparse. A plausible route involves:

-

Iodination of 5-Methylthiazole : Reacting 5-methylthiazole with iodine monochloride (ICl) under radical conditions.

-

Chlorination : Subsequent chlorination at the 2-position using POCl₃ or SO₂Cl₂.

Advantages :

-

Reduces steps compared to halogen exchange.

-

Avoids handling volatile chlorinating agents.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CCT + Halide Exchange | 88–92 | ≥98 | High | Moderate |

| Direct Iodomethylation | 60–65 | 90–95 | Moderate | Low |

| Thiourea Cyclization | 75–80 | 95–97 | High | High |

Key Insights :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(iodomethyl)thiazole, and how can reaction conditions be optimized for yield?

- Methodology :

- Route 1 : Start with 5-(hydroxymethyl)thiazole. React with iodine (I₂) in the presence of PCl₅ as a halogenating agent under anhydrous conditions. Maintain temperatures between 0–5°C to minimize side reactions. Use a 1.2:1 molar ratio of iodine to substrate for optimal substitution .

- Route 2 : Employ a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to substitute a hydroxyl group with iodine. Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate the product .

- Key Considerations : Monitor reaction progress using TLC. Confirm purity via NMR (δ 7.2–7.5 ppm for thiazole protons) and mass spectrometry (expected [M+H]⁺ = 245.53).

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Melting Point : Use differential scanning calorimetry (DSC). Expected range: 45–47°C (analogous to chloromethyl derivatives) .

- Solubility : Test in dichloromethane (DCM), chloroform, and ethanol. Highly soluble in DCM (≥50 mg/mL) based on analogous thiazoles .

- UV-Vis Spectroscopy : Record λmax at ~265 nm (thiazole π→π* transitions) .

- Data Table :

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 245.53 g/mol | Calculated |

| Melting Point | 45–47°C | DSC |

| Solubility in DCM | ≥50 mg/mL | Experimental |

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Substituent Analysis : Compare coupling efficiency (e.g., Suzuki-Miyaura) using para-substituted aryl boronic acids. Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at C5, accelerating oxidative addition .

- DFT Calculations : Model C-I bond dissociation energy (BDE) using Gaussian08. Iodomethyl groups with adjacent electron-donating substituents (e.g., -OCH₃) reduce BDE by 8–10 kcal/mol, favoring substitution .

- Validation : Kinetic studies via ¹H NMR to track reaction progress (e.g., Pd(PPh₃)₄ catalyst in THF at 60°C).

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Standardized Assays : Adopt OECD guidelines for larvicidal/antimicrobial testing. Use fixed concentrations (e.g., 10–100 µM) and triplicate measurements .

- Meta-Analysis : Apply fixed-effects models to pooled data from independent studies. Identify outliers using Grubbs’ test (α = 0.05).

- Structure-Activity Relationship (SAR) : Synthesize derivatives with controlled substituents (e.g., -CF₃, -CH₃ at C4) and test under uniform conditions.

Q. What advanced techniques are recommended for elucidating the crystal structure of this compound?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation from DCM/hexane (1:3) at 4°C .

- X-ray Diffraction : Collect data at 100 K (Bruker D8 Venture). Refine using SHELXL, accounting for iodine’s heavy-atom effects. Compare with analogous structures (e.g., 2-Chloro-5-chloromethylthiazole, CCDC 1058279) .

- Key Metrics :

- Bond length (C-I): ~2.09 Å (expected deviation ±0.02 Å).

- Dihedral angle (thiazole ring): 178.5° (planarity confirmation).

Q. How can computational modeling predict the biological targets of this compound derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB ID 1TLP for tubulin). Prioritize binding poses with ΔG ≤ −8.0 kcal/mol .

- QSAR Analysis : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity values for this compound derivatives?

- Resolution Strategy :

- Cell Line Variability : Test derivatives on isogenic pairs (e.g., HCT116 p53+/+ vs. p53−/−) to assess genotype-dependent effects .

- Assay Conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS).

- Dose-Response Curves : Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Compare slopes for mechanistic insights (e.g., apoptosis vs. necrosis).

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating the anticancer potential of this compound derivatives?

- Design :

- Cell Lines : Use MCF-7 (breast), A549 (lung), and HT-29 (colon) cancer lines. Include normal fibroblasts (e.g., NIH/3T3) for selectivity indices .

- Assays :

- MTT Assay : Measure viability at 24/48/72 hrs.

- Apoptosis : Flow cytometry with Annexin V-FITC/PI staining.

- Western Blotting : Quantify caspase-3 cleavage and PARP inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.